4-(2-methoxyphenyl)benzoic Acid

Description

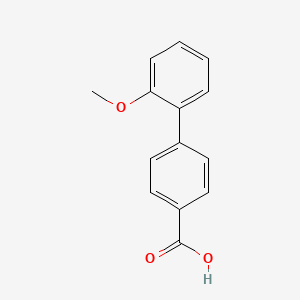

4-(2-Methoxyphenyl)benzoic acid is a benzoic acid derivative featuring a 2-methoxyphenyl substituent at the para position of the aromatic ring.

Properties

IUPAC Name |

4-(2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLGXBYAHYGABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374832 | |

| Record name | 4-(2-methoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-32-5 | |

| Record name | 4-(2-methoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Methoxy-biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Methoxyphenyl)benzoic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to couple the aryl halide with the methoxyphenyl group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or water .

Another method involves the oxidation of 2-methoxybenzyl alcohol using an oxidizing agent such as potassium permanganate or chromium trioxide. This oxidation process converts the alcohol group to a carboxylic acid group, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes or catalytic coupling reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(2-hydroxyphenyl)benzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents used in these reactions.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the methoxy group.

Major Products

Oxidation: 4-(2-Hydroxyphenyl)benzoic acid

Reduction: 4-(2-Methoxyphenyl)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2-Methoxyphenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carboxylic acid group can also interact with proteins and other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Impact of Substituent Position

- Methoxy Group Position: In this compound, the ortho-methoxy group induces steric hindrance and electronic effects distinct from para-substituted analogs like 2-(4-methoxybenzoyl)benzoic acid . The ortho position may reduce solubility due to increased hydrophobicity but enhance binding to planar enzyme active sites.

Functional Group Modifications

- This modification increases molecular weight and may enhance target selectivity.

- Propenone Bridges: The α,β-unsaturated ketone in 4e creates a conjugated system, facilitating electron delocalization. This feature is critical for antioxidant activity, as it enables free radical scavenging .

- Schiff Bases :

- Compound JP5 demonstrates how imine linkages (Schiff bases) can modulate antibacterial activity. The 4-hydroxy-3-methoxy substitution pattern may enhance metal ion chelation, disrupting bacterial membranes .

Biological Activity

4-(2-Methoxyphenyl)benzoic acid, also known as 4-(2-methoxyphenyl)benzoate or its chemical identifier C15H14O3, is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological effects, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoic acid structure substituted with a methoxy group on the para position of the phenyl ring. Its molecular formula is C15H14O3, and it has a molar mass of approximately 242.27 g/mol. The compound's structure allows for significant interactions with biological targets, contributing to its pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, it was reported that this compound induces apoptosis in human cancer cells by activating caspase pathways, which are crucial for programmed cell death.

- Case Study : In vitro tests demonstrated that this compound significantly reduced the viability of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), with IC50 values ranging from 10 to 20 µM.

2. Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions characterized by chronic inflammation.

- Research Findings : In a study involving lipopolysaccharide (LPS)-induced macrophages, treatment with this compound resulted in a significant decrease in nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent.

3. Antioxidant Activity

Antioxidant properties have been attributed to this compound, which can scavenge free radicals and reduce oxidative stress.

- Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 15 |

| Ascorbic Acid | 95 | 10 |

| Quercetin | 90 | 12 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound has been identified as a selective inhibitor of CSNK2A (casein kinase II), which is implicated in various cellular processes including cell proliferation and survival.

- Modulation of Gene Expression : It influences the expression levels of genes involved in apoptosis and inflammation, thereby altering cellular responses to stressors.

Applications in Medicine

Given its diverse biological activities, this compound holds promise for therapeutic applications:

- Cancer Therapy : Due to its anticancer properties, it could be developed into an adjunct therapy for various malignancies.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.